3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one
Description
3-Phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one is a substituted indenone derivative characterized by a phenyl group at position 3 and a 2-(trifluoromethyl)benzyl moiety at position 2 of the indenone core. The trifluoromethyl (-CF₃) group confers enhanced metabolic stability and lipophilicity, making this compound of interest in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions of substituted benzaldehyde precursors with phenol derivatives under controlled conditions .
Properties
IUPAC Name |
3-phenyl-2-[[2-(trifluoromethyl)phenyl]methyl]inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3O/c24-23(25,26)20-13-7-4-10-16(20)14-19-21(15-8-2-1-3-9-15)17-11-5-6-12-18(17)22(19)27/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPGDYZTCACBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C32)CC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves radical trifluoromethylation, which introduces the trifluoromethyl group into the molecule through radical intermediates .
Chemical Reactions Analysis
3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one has several scientific research applications:
Pharmaceuticals: The trifluoromethyl group is known to enhance the pharmacokinetic properties of drug molecules, making this compound a potential candidate for drug development.
Agrochemicals: The compound’s stability and reactivity make it suitable for use in the development of agrochemicals, such as herbicides and pesticides.
Materials Science: The unique properties of the trifluoromethyl group contribute to the development of advanced materials with improved thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to receptors and enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The indenone scaffold allows for diverse functionalization. Key analogues include:
Key Observations :
- Trifluoromethyl vs. Nitro Groups : The -CF₃ group (e.g., in the target compound) provides steric bulk and electron-withdrawing effects, improving thermal stability compared to nitro-substituted analogues (e.g., 10c, 21c') .
- Hydroxyphenyl vs. Phenyl: 3,5-di-tert-butyl-4-hydroxyphenyl substituents (e.g., 3c, 10c) introduce antioxidant properties due to phenolic -OH groups, unlike the non-polar phenyl group in the target compound .
Key Observations :
Physicochemical Properties
PE/EtOAc = Petroleum ether/ethyl acetate.
Rf values suggest higher polarity for nitro-substituted compounds (e.g., 21c' Rf = 0.27) vs. -CF₃ analogues (Rf = 0.17) .
Biological Activity
3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one, a compound characterized by a trifluoromethyl group and an indene framework, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparisons with related compounds.
Synthesis
The synthesis of this compound can be achieved through various methods, primarily using the Suzuki–Miyaura coupling reaction. This method involves the formation of carbon-carbon bonds using organoboron reagents and palladium catalysts under mild conditions.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, in vitro tests showed that certain derivatives can inhibit the growth of cancer cell lines such as MDA-MB-231 and HepG2, with IC50 values ranging from 2.43 to 14.65 μM . The presence of the trifluoromethyl group is believed to enhance the binding affinity to specific molecular targets, thereby increasing efficacy against cancer cells.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | TBD |
| Other Derivative | HepG2 | 4.98 - 14.65 |
The mechanism of action involves the interaction of the compound with specific receptors and enzymes, modulating their activity. The trifluoromethyl group influences the compound's pharmacokinetic properties, enhancing its stability and bioavailability .
Case Studies
In a comparative study involving various compounds with trifluoromethyl substitutions, it was found that those containing the indene structure exhibited superior anticancer properties compared to their counterparts . The study highlighted that derivatives with enhanced lipophilicity due to trifluoromethyl groups formed stronger interactions with target proteins.
Comparative Analysis
This compound can be compared to other trifluoromethyl-containing compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-(trifluoromethyl)benzylamine | Aromatic amine | Used in chemical syntheses |
| 2,2’-bis(trifluoromethyl)diaminobiphenyl | Diamine | Synthesis of polyimides |
| This compound | Indene derivative | Potential anticancer agent |
Q & A
Q. What synthetic strategies are effective for preparing 3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one?
A multistep approach involving functionalization of the indenone core is commonly employed. For example, esterification of 6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one with 2-methylallyl groups under mild conditions (e.g., pentane:ethyl acetate solvent system) yields derivatives with high regioselectivity (71% yield) . Silver triflate-catalyzed tandem reactions may also be adapted for constructing indenone scaffolds via bond-forming cascades .
Q. How is the molecular structure of this compound validated experimentally?
Structural confirmation relies on NMR and NMR spectroscopy to resolve aromatic protons, trifluoromethyl groups, and backbone stereochemistry. Single-crystal X-ray diffraction (using programs like SHELXL or ORTEP-III ) provides unambiguous geometry, including dihedral angles and crystal packing interactions (e.g., C–H···π bonds) .
Q. What computational methods are used to predict physicochemical properties?
Density functional theory (DFT) with the B3LYP/6-31G(d,p) basis set calculates key properties:
- LogP : ~3.9 (hydrophobicity)
- Polar surface area : ~17.1 Ų (solubility)
- HOMO-LUMO gap : Electronic reactivity indices (e.g., electrophilicity) . These align with experimental data for related indenone derivatives .
Advanced Research Questions
Q. How can discrepancies between crystallographic data and DFT-optimized geometries be resolved?
Systematic comparison of experimental (X-ray) and computational (DFT) bond lengths/angles identifies steric or electronic distortions. For example, deviations in dihedral angles >5° may arise from crystal packing forces (e.g., supramolecular C–H···O interactions) not modeled in gas-phase DFT . Refinement using SHELX software and solvent-effect corrections in DFT improve agreement .
Q. What methodologies optimize antimicrobial activity studies for indenone derivatives?
- Strain selection : Test against Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, P. vulgaris) bacteria, plus fungal species (A. niger, C. albicans) .
- Dose-response assays : Use 10–100 µg/mL concentration gradients to determine minimum inhibitory concentrations (MICs).
- Structure-activity analysis : Correlate substituent effects (e.g., trifluoromethyl groups enhance lipophilicity and membrane penetration) with activity trends .
Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence chemical reactivity?
Trifluoromethyl groups increase electrophilicity at the indenone carbonyl, as shown by:
- Mulliken charges : Negative charge localization on the carbonyl oxygen.
- Electrostatic potential maps : Enhanced positive potential at reactive sites . This facilitates nucleophilic attacks in synthetic modifications or biological interactions .
Q. What strategies address low solubility in biological assays?
- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) via ester hydrolysis or Grignard reactions .
- Co-solvents : Use DMSO:water mixtures (≤5% DMSO) to maintain compound stability while improving aqueous dispersion .
Data Analysis and Interpretation
Q. How should conflicting antimicrobial results between similar derivatives be analyzed?
- Statistical validation : Apply ANOVA or t-tests to compare MICs across replicates.
- Mechanistic studies : Use fluorescence assays (e.g., membrane permeability dyes) to differentiate bactericidal vs. bacteriostatic effects .
- Computational docking : Model interactions with bacterial targets (e.g., DNA gyrase) to explain selectivity .
Q. What experimental and computational tools validate non-covalent interactions in crystal structures?
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H-bonding, van der Waals).
- DFT-D3 dispersion corrections : Improve modeling of weak interactions (e.g., π-stacking) in crystal packing .
- SHELXL refinement : Resolves disorder or twinning in diffraction data .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
